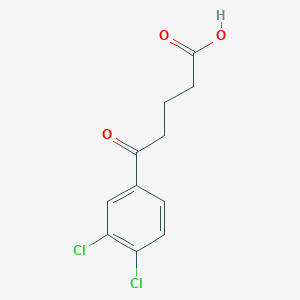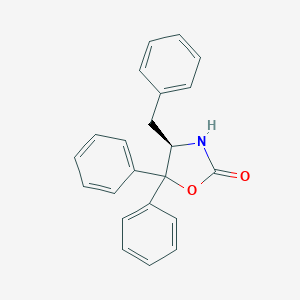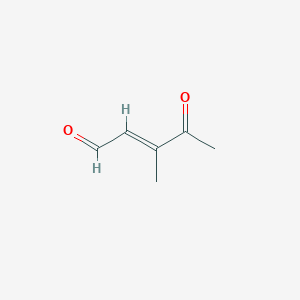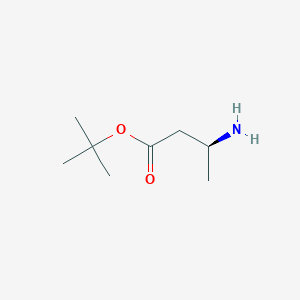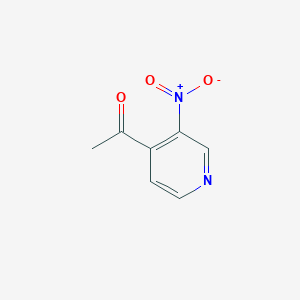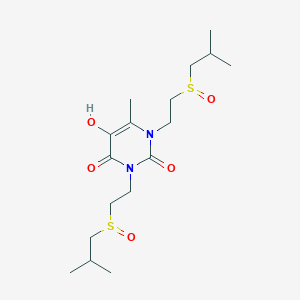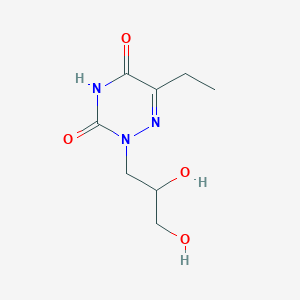
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a dihydroxypropyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dihydroxypropylamine with ethyl isocyanate to form the intermediate, which is then cyclized to form the triazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The triazine ring may also interact with nucleophilic sites in biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in mass spectrometric analysis.
Bisphenol A (2,3-dihydroxypropyl) glycidyl ether: Used in the production of epoxy resins and studied for its potential health effects.
N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide: A nonionic X-ray contrast agent.
Uniqueness
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of dihydroxypropyl and ethyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
170872-51-2 |
|---|---|
Molecular Formula |
C8H13N3O4 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H13N3O4/c1-2-6-7(14)9-8(15)11(10-6)3-5(13)4-12/h5,12-13H,2-4H2,1H3,(H,9,14,15) |
InChI Key |
OOWUZRLOGBFSDP-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=O)NC1=O)CC(CO)O |
Canonical SMILES |
CCC1=NN(C(=O)NC1=O)CC(CO)O |
Synonyms |
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,3-dihydroxypropyl)-6-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


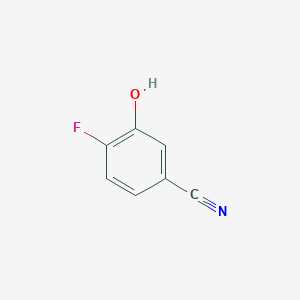
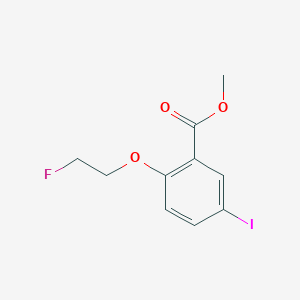
![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)
![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)
